molecular formula C8H15NO B3165641 2-Methyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 90204-33-4

2-Methyl-1-oxa-4-azaspiro[4.4]nonane

Cat. No.: B3165641
CAS No.: 90204-33-4
M. Wt: 141.21 g/mol
InChI Key: LUWNADIZRVWPEH-UHFFFAOYSA-N
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Description

2-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a spiro structure, which means it has two rings sharing a single atom. The presence of oxygen and nitrogen atoms in the rings makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of N-allyl-2-bromoaniline with 5’-carboxylic nucleosides of the uridine and thymidine type . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Methyl-1-oxa-4-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The presence of oxygen and nitrogen atoms in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Methyl-1-oxa-4-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-methyl-1-oxa-4-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-6-9-8(10-7)4-2-3-5-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWNADIZRVWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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